2-Bromo-6-fluoro-3-methoxybenzaldehyde
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Overview
Description
2-Bromo-6-fluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 g/mol . It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy functional groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-methoxybenzaldehyde typically involves the bromination and fluorination of 3-methoxybenzaldehyde. One common method includes:
Bromination: 3-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups replacing the bromine atom.
Oxidation: 2-Bromo-6-fluoro-3-methoxybenzoic acid.
Reduction: 2-Bromo-6-fluoro-3-methoxybenzyl alcohol.
Scientific Research Applications
2-Bromo-6-fluoro-3-methoxybenzaldehyde is utilized in several scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the development of fluorescent probes and imaging agents.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-methoxybenzaldehyde depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which make the aldehyde group more susceptible to nucleophilic attack. The methoxy group can also participate in resonance stabilization, affecting the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoro-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-6-fluoro-3-methoxybenzoic acid: The carboxylic acid derivative of 2-Bromo-6-fluoro-3-methoxybenzaldehyde.
2-Bromo-6-fluoro-3-methoxybenzyl alcohol: The alcohol derivative of this compound.
Uniqueness
This compound is unique due to the combination of bromine, fluorine, and methoxy groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
2-bromo-6-fluoro-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXBFVPVUAXWKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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